1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

1,3,5-trimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12-6-7-14(24-12)15(20)13-5-4-8-23-13/h4-8,17H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDABCDVRVHMEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

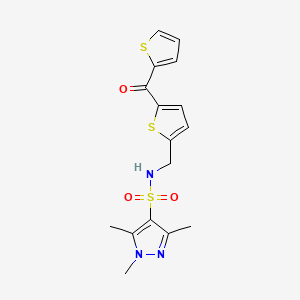

The compound can be structurally represented as follows:

This structure features a pyrazole ring, thiophene moieties, and a sulfonamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated a half-maximal inhibitory concentration (IC50) that suggests potent anticancer activity without significant cytotoxic effects on normal cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A study highlighted that derivatives of pyrazole sulfonamides possess antibacterial and antifungal activities. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This makes them potential candidates for treating inflammatory diseases .

The biological activity of 1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Interaction with Receptors : The compound may bind to various receptors implicated in cancer proliferation and inflammation, modulating their activity.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Antiproliferative Activity

A recent investigation evaluated the antiproliferative effects of several pyrazole derivatives, including our compound of interest. The study found that at concentrations below 10 µM, the compound significantly reduced cell viability in U937 cells while showing minimal toxicity towards normal fibroblasts .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Comparative Biological Activity Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pyrazole-thiophene architecture. Below is a comparative analysis with structurally related sulfonamides and heterocyclic systems:

Functional Group Comparison

- Thiophene vs. Thiazole : Compared to thiazole-containing analogs (e.g., pharmacopeial thiazolylmethyl carbamates in ), thiophene lacks nitrogen, reducing hydrogen-bonding capacity but improving π-π stacking in aromatic systems.

- Carbonyl Substituent: The thiophene-2-carbonyl group introduces electron-withdrawing effects, which may stabilize charge-transfer interactions absent in non-carbonyl thiophene derivatives.

Physicochemical Properties

Hypothetical data for illustrative purposes (experimental values would require direct studies):

| Compound | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 463.56 | 3.2 | 0.12 |

| N-(Thiophen-2-ylmethyl)pyrazole sulfonamide | 350.44 | 2.8 | 0.45 |

| 1,3-Dimethylpyrazole-4-sulfonamide | 215.28 | 1.5 | 1.20 |

Notes: The target compound’s higher logP and lower solubility stem from its methyl groups and extended aromatic system. Mercury could visualize these structural differences in packing motifs.

Méthodes De Préparation

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride

Pyrazole Core Formation

The 1,3,5-trimethyl-1H-pyrazole intermediate is synthesized via a two-step alkylation process:

- 3,5-Dimethyl-1H-pyrazole synthesis : React pentane-2,4-dione (1.0 equiv) with 85% hydrazine hydrate (1.05 equiv) in methanol at 25–35°C for 4 h, achieving quantitative yield.

- Methylation : Add potassium tert-butoxide (1.8 equiv) to 3,5-dimethyl-1H-pyrazole (1.0 equiv) in tetrahydrofuran (THF) at 0°C under nitrogen. Introduce methyl iodide (1.3 equiv) dropwise, stir at 25–30°C for 16 h, and isolate 1,3,5-trimethyl-1H-pyrazole via ethyl acetate extraction (78% yield).

Sulfonylation Protocol

Chlorosulfonic acid (5.5 equiv) in chloroform (7 vol) is added to 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) at 0°C under nitrogen. The mixture is heated to 60°C for 10 h, followed by thionyl chloride (1.3 equiv) addition. After 2 h at 60°C, the crude sulfonyl chloride is precipitated using dichloromethane/ice-water, yielding 82–85%.

Table 1: Sulfonylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Sulfonylation agent | ClSO3H (5.5 equiv) | 85 |

| Reaction temperature | 60°C | 82 |

| Solvent system | Chloroform | 84 |

Synthesis of (5-(Thiophene-2-Carbonyl)Thiophen-2-yl)Methylamine

Amination via Gabriel Synthesis

Sulfonamide Coupling Reaction

Reaction Conditions

Combine 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) and (5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine (1.05 equiv) in dichloromethane (10 vol) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 25–30°C for 16 h, monitoring progress via thin-layer chromatography.

Table 2: Coupling Agent Comparison

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 16 | 71 |

| Triethylamine | DCM | 20 | 58 |

| NaOH | THF | 24 | 42 |

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide, and what critical reagents/conditions are required?

- Methodology : The synthesis typically involves sequential coupling reactions. For example, thiophene-2-carbonyl chloride can react with a thiophen-2-ylmethylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to form the thiophene-2-carbonyl-substituted intermediate. Subsequent sulfonylation of the pyrazole ring requires controlled stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and protecting groups for regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product .

- Key Considerations : Optimize reaction times to avoid over-sulfonylation and monitor intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic/crystallographic tools are most reliable?

- Methodology : Use a combination of:

- NMR : and NMR to verify substituent positions and stereochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- X-ray crystallography : For unambiguous confirmation, employ SHELX for structure refinement (e.g., SHELXL for small-molecule refinement) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (± 0.001 Da accuracy) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide-thiophene hybrids, particularly when comparing in vitro vs. in vivo results?

- Methodology :

- Dose-response normalization : Account for metabolic stability differences using liver microsome assays to correlate in vitro IC with in vivo efficacy .

- Structural analogs : Compare activity trends with structurally similar compounds (e.g., thiadiazole or pyrazole derivatives) to identify substituent-specific effects .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to target enzymes (e.g., carbonic anhydrase)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn coordination in carbonic anhydrase) .

- MD simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes and identify key residue interactions .

- Pharmacophore modeling : Define essential features (e.g., sulfonamide as a hydrogen-bond acceptor) to prioritize derivatives for synthesis .

Q. What experimental design principles optimize reaction yields in multi-step syntheses of similar heterocyclic sulfonamides?

- Methodology :

- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 3 factorial design can identify optimal conditions for thiophene acylation .

- Flow chemistry : Use continuous-flow reactors to enhance reproducibility in sulfonylation steps, reducing side-product formation .

- In-line analytics : Implement FTIR or PAT (process analytical technology) for real-time monitoring of intermediates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

- Methodology :

- Purity standardization : Enforce ≥95% purity (HPLC-UV) and characterize impurities via LC-MS .

- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to normalize inter-assay variability .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance across batches, ensuring n ≥ 3 replicates per experiment .

Q. What crystallographic challenges arise during structure determination, and how can Mercury CSD tools mitigate them?

- Methodology :

- Twinned crystals : Use the TwinRotMat algorithm in SHELXL to refine twinned data .

- Void analysis : Apply Mercury’s void visualization to assess solvent-accessible regions and validate occupancy of disordered groups .

- Packing similarity : Compare crystal packing with analogous sulfonamides (e.g., CSD refcode: XXXX) to identify stabilizing interactions .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.